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Compound of Interest

Compound Name: 4,5-Dibromopyridin-2-ol

Cat. No.: B11717726

Get Quote

Executive Summary
4,5-Dibromopyridin-2-ol is a high-value heterocyclic scaffold in drug discovery, offering three

distinct vectors for diversification: the N1/O2 ambident nucleophile, the C4-bromide, and the

C5-bromide. Its utility lies in the electronic differentiation between the C4 and C5 positions,

allowing for sequential, regioselective cross-coupling reactions without the need for protecting

groups. This guide elucidates the mechanistic underpinnings of this selectivity and provides

validated protocols for its exploitation.

Electronic Structure & Tautomerism
Understanding the ground-state electronics is prerequisite to predicting reactivity.

Tautomeric Equilibrium
In solution and the solid state, the 2-pyridone (lactam) tautomer predominates over the 2-

hydroxypyridine (lactim) form. This preference is driven by the aromaticity of the amide

resonance and the strength of the N–H bond. However, the tautomeric ratio is solvent-

dependent and dictates alkylation outcomes.
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Lactam (Dominant): Polar solvents (DMSO, DMF, MeOH). Favors N-alkylation.

Lactim (Minor): Non-polar solvents or gas phase. Accessible via specific "hard" electrophiles

or silver salts.

Reactivity Map
The scaffold presents a gradient of reactivity:

N1 Position: Nucleophilic.[1] Reacts with soft electrophiles (alkyl halides).

C4 Position: Electrophilic (Cross-Coupling). Electron-deficient due to its position para to the

nitrogen and meta to the carbonyl. It has a lower LUMO coefficient at the C–Br bond,

facilitating oxidative addition by Pd(0).

C5 Position: Electrophilic (Cross-Coupling). Relatively electron-rich due to its position beta to

the nitrogen (enamine-like resonance). Reacts after C4 in Pd-catalyzed manifolds.

C2 Oxygen: Nucleophilic. Reacts with hard electrophiles (O-alkylation) or chlorinating agents

(POCl₃).

4,5-Dibromopyridin-2-ol Scaffold

4,5-Dibromo-2-pyridone

N1: Nucleophilic
(Soft Electrophiles)

C4-Br: High Reactivity
(1st Pd-Insertion)

C5-Br: Lower Reactivity
(2nd Pd-Insertion)

O2: Hard Nucleophile
(Ag-mediated / POCl3)
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Figure 1: Reactivity vectors of the 4,5-dibromopyridin-2-ol core.
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Key Transformations & Protocols
Regioselective Cross-Coupling (The C4 Advantage)
The most critical feature of this scaffold is the ability to selectively functionalize C4 over C5.

Mechanism: The C4 position is electronically analogous to the para-position of pyridine, making

it more electron-deficient than the C5 position (which is beta to the nitrogen, similar to the 3-

position of a pyrrole or enamine). Consequently, Pd(0) undergoes oxidative addition

preferentially at the more electron-deficient C4–Br bond.

Protocol: C4-Selective Suzuki-Miyaura Coupling
Reagents: Boronic acid (1.05 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 equiv).

Solvent: DME/H₂O (3:1) or Toluene/EtOH/H₂O.

Temperature: 80–90 °C.

Outcome: Exclusive formation of the 4-aryl-5-bromo-2-pyridone.

Parameter Condition Rationale

Stoichiometry 1.05 equiv ArB(OH)₂ Prevents bis-coupling.

Catalyst Pd(PPh₃)₄

Standard Pd(0) is sufficient;

bulky ligands are not required

for C4.

Selectivity >10:1 (C4:C5)
Electronic bias of the pyridine

ring.

Step-by-Step Procedure:

Charge a reaction vessel with 4,5-dibromopyridin-2-ol (1.0 equiv), Arylboronic acid (1.05

equiv), and Na₂CO₃ (2.0 equiv).

Add DME and Water (degassed).

Add Pd(PPh₃)₄ (0.05 equiv) under inert atmosphere (N₂ or Ar).
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Heat to 85 °C and monitor by HPLC. The C4-product usually forms within 2–6 hours.

Note: If the C5-bromide is the target, one must first couple C4, or use specific directing

groups/blocking strategies, though direct C5-selectivity is rare with standard ligands.

N-Alkylation vs. O-Alkylation
Control over the alkylation site is achieved by modulating the "hardness" of the electrophile and

the counterion.

N-Alkylation (Thermodynamic/Soft):

Conditions: K₂CO₃ or Cs₂CO₃ in DMF/Acetone with Alkyl Halides.

Mechanism: SN2 attack by the softer nitrogen atom.

Application: Synthesis of N-substituted pyridone drugs (e.g., Pirfenidone analogs).

O-Alkylation (Kinetic/Hard):

Conditions: Ag₂CO₃ with Alkyl Halides (silver effect) OR Mitsunobu reaction

(PPh₃/DIAD/Alcohol).

Mechanism: Silver coordinates the halide, forcing an SN1-like character that favors the

harder oxygen nucleophile.

Application: Synthesis of 2-alkoxypyridines.

Dehydroxy-Chlorination (Activation of C2)
To access 2,4,5-tribromopyridine analogs or 2-chloro-4,5-dibromopyridine:

Reagent: POCl₃ (neat or with PCl₅).

Temp: Reflux (100–110 °C).

Product: 4,5-Dibromo-2-chloropyridine.
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Utility: The C2-Cl is highly reactive toward SNAr (amines, alkoxides), often reacting before

the C4/C5 bromides in nucleophilic substitutions, but after bromides in Pd-couplings

(usually).

Sequential Functionalization Workflow
The following flowchart illustrates the logical order of operations to maximize scaffold diversity.

Step 1: N-Protection/Alkylation

Step 2: C4-Selective Coupling

Step 3: C5-Functionalization

4,5-Dibromopyridin-2-ol

N-Alkyl-4,5-dibromopyridone

R-X, K2CO3
(N-Alkylation)

2-Alkoxy-4,5-dibromopyridine

Ag2CO3, R-X
(O-Alkylation)

4-Aryl-5-bromo-pyridone

Ar-B(OH)2 (1.0 eq)
Pd(0), Na2CO3
(C4 Selectivity)

4,5-Diaryl-pyridone

Ar'-B(OH)2 (Excess)
Pd(II), Ligand, Heat

(C5 Coupling)
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Figure 2: Sequential functionalization strategy for 4,5-dibromopyridin-2-ol.
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Experimental Data Summary
Reaction Type Site Selectivity Conditions Typical Yield

Suzuki Coupling C4 > C5
Pd(PPh₃)₄, Na₂CO₃,

DME/H₂O, 85°C
75–85%

Stille Coupling C4 > C5
Pd(PPh₃)₄, Toluene,

Reflux
70–80%

N-Alkylation N1 > O2 K₂CO₃, MeI, DMF, RT 85–95%

O-Alkylation O2 > N1
Ag₂CO₃, MeI, CHCl₃,

Reflux
60–75%

Chlorination C2 (OH -> Cl) POCl₃, Reflux 90–95%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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